molecular formula C8H9BrN2O B13844009 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine

3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine

Cat. No.: B13844009
M. Wt: 229.07 g/mol
InChI Key: XATMTIGUXUBTOA-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is a brominated pyridine derivative with the molecular formula C8H9BrN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-methyl-6-(methylcarbamoyl)pyridine using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent like dichloromethane and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-methyl-6-(methylcarbamoyl)pyridine is unique due to the presence of both bromine and carbamoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

5-bromo-N,6-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C8H9BrN2O/c1-5-6(9)3-4-7(11-5)8(12)10-2/h3-4H,1-2H3,(H,10,12)

InChI Key

XATMTIGUXUBTOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NC)Br

Origin of Product

United States

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